Octanoic acid, 1,3-propanediyl ester
Description
Contextualization of Diesters within Organic and Applied Chemistry
Diesters are organic compounds that contain two ester functional groups. solubilityofthings.com Their importance in organic and applied chemistry stems from their diverse applications and synthetic versatility. In synthetic organic chemistry, intramolecular reactions of diesters, such as the Dieckmann condensation, are fundamental methods for creating cyclic β-keto esters, which are valuable intermediates in the synthesis of complex molecules. youtube.com
From an applied perspective, diesters are significant in numerous industries. They are developed as:
Lubricants: Diesters synthesized from oleic acid have been evaluated for their low-temperature properties and oxidative stability, positioning them as potential oleochemical lubricants. capes.gov.br
Plasticizers, Surfactants, and Fuel Oxygenates: Mono- and diesters derived from renewable resources like carbohydrate-derived 5-(chloromethyl)furfural (CMF) are investigated for these applications, highlighting a trend towards sustainable chemical production. rsc.org
Polymers: The parent alcohol of the title compound, 1,3-propanediol (B51772), is a crucial monomer used in the production of polyesters like polytrimethylene terephthalate (B1205515) (PTT), which finds use in carpets and textiles. frontiersin.orgwikipedia.org
Significance of Medium-Chain Fatty Acid Esters in Chemical and Biological Sciences
The "octanoic acid" portion of the title compound is a medium-chain fatty acid (MCFA), defined as a fatty acid with an aliphatic tail of 6 to 12 carbon atoms. wikipedia.org Esters derived from MCFAs hold considerable significance in both chemical and biological fields.
In the chemical industry, MCFA esters are valued for their sensory properties. They are known precursors to fruity and floral aromas and are synthesized for use as flavor esters in various products. researchgate.netmdpi.com This makes them important components in the food and fragrance industries.
From a biological and metabolic standpoint, medium-chain triglycerides (MCTs) and their constituent MCFAs have several advantages over their long-chain counterparts. nih.gov They are more rapidly digested and absorbed, providing a readily available energy source. wikipedia.orgnih.gov This metabolic efficiency has led to their use in medical nutrition for patients with malabsorption disorders. wikipedia.org Furthermore, MCFAs and their esters, such as glycerol (B35011) monolaurate (monolaurin), exhibit antimicrobial and antiviral properties, making them a subject of research for food preservation and health applications. researchgate.net
Overview of Research Trajectories for Octanoic Acid, 1,3-Propanediyl Ester
Direct research on propane-1,3-diyl dioctanoate is often embedded within broader studies on diesters or materials science. The primary research trajectories are heavily influenced by the properties and production of its precursors, 1,3-propanediol (1,3-PDO) and octanoic acid.
A major research focus has been the sustainable production of 1,3-PDO. jairjp.com While traditional chemical synthesis routes exist, significant academic and industrial effort has been directed toward bio-based production. wikipedia.org These biotechnological pathways often use genetically modified microorganisms, like E. coli, to convert renewable feedstocks such as glucose or crude glycerol (a byproduct of biodiesel production) into 1,3-PDO. frontiersin.orgnih.govalfa-chemistry.com This "green chemistry" approach is driven by the goal of reducing reliance on fossil fuels and minimizing environmental impact. jairjp.comnih.gov
Research involving octanoic acid often centers on its esterification to produce compounds with specific functionalities. researchgate.net The synthesis of various octanoate (B1194180) esters is explored for applications ranging from flavorings to biolubricants. Therefore, the research trajectory for this compound is situated at the intersection of sustainable polymer precursors and the functionalization of medium-chain fatty acids.
| Precursor | Common Production Methods | Key Research Focus |
| 1,3-Propanediol | Chemical synthesis (from acrolein or ethylene (B1197577) oxide); Biosynthesis (from glycerol or glucose) wikipedia.orgnih.gov | Enhancing yield and efficiency of microbial fermentation; developing green chemical processes. jairjp.comsemanticscholar.org |
| Octanoic Acid | Sourced from palm and coconut oil. wikipedia.org | Enzymatic esterification to produce flavor esters and biolubricants; studying antimicrobial properties. researchgate.netresearchgate.net |
This interactive table summarizes the research focus for the precursors of this compound.
Theoretical Frameworks Guiding Diester Investigations
The study of diesters and their reactions is supported by various theoretical frameworks that provide mechanistic insights and predictive power. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool used to model reaction pathways. For instance, DFT calculations have been used to explore the mechanisms of cleavage in phosphate (B84403) diesters, which are structurally related to the diesters found in RNA. researchgate.net
The distortion/interaction model, also known as the activation strain model, is another key theoretical approach. researchgate.net This framework analyzes the energetics of a chemical reaction by separating the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This model has been successfully applied to understand reactivity in reactions like the Diels-Alder, providing a deeper understanding of the factors that control reaction barriers. researchgate.net For polymeric systems, theoretical models are also developed to describe the complex interactions between polymers and nanopores, which is relevant for single-molecule analysis techniques. nih.gov These theoretical methods are integral to rationally designing synthetic routes and predicting the properties of novel diester compounds.
Structure
2D Structure
Properties
CAS No. |
56519-71-2 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-octanoyloxypropyl octanoate |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-14-18(20)22-16-13-17-23-19(21)15-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
XBBMJUWOCGWHRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCCCOC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCCCOC(=O)CCCCCCC |
Other CAS No. |
56519-71-2 |
Synonyms |
1,3-propanediol dicaprylate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Octanoic Acid, 1,3 Propanediyl Ester
Classical Esterification Strategies for Diester Formation
The synthesis of octanoic acid, 1,3-propanediyl ester, a diester, can be achieved through established chemical methods. These strategies primarily involve the reaction of a carboxylic acid with an alcohol, a process known as esterification.
Fischer Esterification: Reaction Mechanisms and Catalytic Considerations
Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols in the presence of an acid catalyst. byjus.comnumberanalytics.com The reaction is reversible, and its mechanism involves several key steps. chemistrysteps.commasterorganicchemistry.com Initially, the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. byjus.comnumberanalytics.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. byjus.commasterorganicchemistry.com
The formation of a diester like this compound, follows the same fundamental principles. In this case, two molecules of octanoic acid react with the two hydroxyl groups of 1,3-propanediol (B51772). The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org Lewis acids can also be employed as catalysts. organic-chemistry.org Given the reversible nature of Fischer esterification, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation or the use of molecular sieves. byjus.comorganic-chemistry.org
Direct Esterification of 1,3-Propanediol with Octanoic Acid
The direct esterification of 1,3-propanediol with octanoic acid is a practical application of the Fischer esterification principle to produce the corresponding diester. google.com This process involves heating a mixture of 1,3-propanediol and octanoic acid, typically with a suitable acid catalyst. scirp.org The reaction can be performed with or without a solvent.
A patent describes a process for producing esters from biologically-derived 1,3-propanediol by contacting it with an organic acid, such as octanoic acid, to form the ester. google.com The reaction can be catalyzed by strong cation exchanger resins, with the reaction temperature ranging from 15 to 120 °C. google.com The molar ratio of the diol to the esterification agent can vary from 10:1 to 1:10. google.com
Influence of Reaction Parameters on Yield and Selectivity
Several reaction parameters significantly influence the yield and selectivity of the esterification process. These include temperature, catalyst loading, and the molar ratio of reactants.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the products. For the esterification of 1,2-propanediol with propanoic acid, the diester was formed at 180 °C. rsc.org In another study on the esterification of medium-chain fatty acids, the reaction was investigated in the temperature range of 333–353 K. scirp.org
Catalyst Loading: The concentration of the acid catalyst plays a crucial role. A higher catalyst concentration can accelerate the reaction, but it can also promote undesirable side reactions. The amount of catalyst used can be about 1-40% by weight. google.com
Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. To favor the formation of the diester, a molar excess of the carboxylic acid is often used to drive the reaction to completion. byjus.com The molar ratio of diol to esterification agent can range from 10:1 to 1:10. google.com
The following table summarizes the effect of these parameters on the esterification of propanediols.
| Parameter | Effect on Yield and Selectivity |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |
| Catalyst Loading | Increased catalyst concentration can enhance the reaction rate but may also promote unwanted byproducts. |
| Molar Ratio | An excess of the carboxylic acid typically favors the formation of the diester. |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and selective alternative to classical chemical methods for producing esters. nih.gov Lipases and esterases are the primary enzymes employed for this purpose due to their ability to catalyze esterification reactions under mild conditions. scielo.br
Biocatalytic Approaches Utilizing Lipases and Esterases
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly effective biocatalysts for ester synthesis. scielo.br They can function in both aqueous and non-aqueous environments, enabling the synthesis of esters from fatty acids and alcohols. jmbfs.org The use of immobilized lipases is a common strategy to improve enzyme stability and reusability. mdpi.com For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used in the esterification of various alcohols. nih.gov
The synthesis of structured triacylglycerides, which are structurally similar to diesters of 1,3-propanediol, has been achieved through lipase-catalyzed esterification. researchgate.net In one study, a whole-cell biocatalytic system using Escherichia coli was developed to produce di-ethyl esters from fatty acids, demonstrating the feasibility of enzymatic diester synthesis. nih.gov The highest concentration of di-ethyl ester was observed with octanoic acid as the substrate. nih.gov
Optimization of Bioreactor Conditions for Enhanced Production
Optimizing bioreactor conditions is crucial for maximizing the yield and efficiency of enzymatic ester synthesis. nih.gov Key parameters that are often optimized include temperature, pH, substrate molar ratio, enzyme loading, and reaction time.
Temperature: Lipase activity is highly dependent on temperature. For example, the maximal lipase activity from one source was measured at 45 °C. researchgate.net
pH: The pH of the reaction medium can significantly affect enzyme activity and stability.
Substrate Molar Ratio: The ratio of the alcohol to the fatty acid can influence the reaction equilibrium and the final product distribution. researchgate.net
Enzyme Loading: The amount of enzyme used affects the reaction rate.
Reaction Time: The duration of the reaction is optimized to achieve the desired conversion. researchgate.net
Response surface methodology (RSM) is a statistical tool often employed to optimize these parameters simultaneously. researchgate.net A study on the enzymatic esterification of n-3 polyunsaturated fatty acids with glycerol (B35011) found that a molar ratio of 1.3 mol of fatty acid per mol of glycerol, a reaction time of 8.3 hours, and a temperature of 38 °C resulted in a high degree of esterification (99.5%). researchgate.net
The following table presents an example of optimized conditions for a lipase-catalyzed esterification reaction.
| Parameter | Optimized Value |
| Temperature | 38 °C |
| Reaction Time | 8.3 hours |
| Molar Ratio (Fatty Acid:Glycerol) | 1.3:1 |
Utilization of Biologically Derived 1,3-Propanediol as a Substrate
The synthesis of this compound can be approached from a green chemistry perspective through the utilization of biologically derived 1,3-propanediol (bio-PDO). This substrate is produced via fermentation processes, offering a renewable alternative to the traditional petrochemical routes for producing 1,3-propanediol. The use of bio-PDO aligns with growing industrial interest in sustainable manufacturing by reducing reliance on fossil fuels and often involving less energy-intensive production methods.
The core of this synthetic approach is the direct esterification of bio-PDO with octanoic acid. This reaction is typically catalyzed by an acid or can be carried out using enzymatic catalysts under milder conditions. The process involves contacting the biologically produced 1,3-propanediol with octanoic acid, which leads to the formation of the corresponding mono- and diesters. The resulting this compound is then recovered from the reaction mixture. A significant advantage of this method is the potential for creating a product with a high percentage of biobased carbon content, which is a desirable attribute for environmentally conscious markets. nih.govlookchem.com
The production of the 1,3-propanediol substrate itself has been a subject of extensive research, with microbial fermentation of glycerol being a prominent pathway. nih.gov Glycerol, a readily available and relatively inexpensive byproduct of biodiesel production, can be converted to 1,3-propanediol by various microorganisms. nih.gov This biosynthetic route is considered more environmentally friendly compared to conventional chemical syntheses, which often require high pressure and temperature and may involve toxic intermediates. nih.gov
Table 1: Comparison of Chemical and Biosynthetic Routes for 1,3-Propanediol Production
| Feature | Chemical Synthesis (e.g., from acrolein or ethylene (B1197577) oxide) | Biosynthesis (from glycerol) |
| Feedstock | Petroleum-based (e.g., propylene, ethylene) | Renewable (e.g., crude glycerol) |
| Process Conditions | High temperature and pressure | Mild (ambient temperature and pressure) |
| Byproducts | Can include hazardous materials | Generally fewer and less hazardous |
| Environmental Impact | Higher energy consumption and greenhouse gas emissions | Lower environmental footprint |
This table provides a generalized comparison based on established chemical and biotechnological processes.
Advanced Synthetic Pathways and Derivatization Studies
Beyond conventional esterification, advanced synthetic methodologies are being explored to enhance the efficiency, selectivity, and sustainability of this compound production. A key area of development is the use of enzymatic catalysis, particularly with lipases. Lipases are valued for their ability to catalyze esterification under mild reaction conditions, which minimizes energy consumption and reduces the likelihood of side reactions. Furthermore, their high specificity can lead to greater yields of the desired diester over the monoester.
In a typical lipase-catalyzed process, an immobilized lipase is used as the biocatalyst. This allows for easy separation of the catalyst from the reaction products and its subsequent reuse, which is economically advantageous. The reaction is often conducted in a solvent-free system or in a non-polar organic solvent to shift the reaction equilibrium towards ester synthesis. Key parameters that are optimized to maximize yield and reaction rate include temperature, substrate molar ratio (octanoic acid to 1,3-propanediol), and enzyme concentration.
Table 2: Representative Conditions for Lipase-Catalyzed Synthesis of Di-esters
| Parameter | Typical Range/Value | Purpose |
| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | To catalyze the esterification reaction with high specificity. |
| Temperature | 40 - 70 °C | To optimize enzyme activity and reaction rate without causing enzyme denaturation. |
| Substrate Molar Ratio | 2:1 to 2.5:1 (Acid:Alcohol) | To favor the formation of the diester over the monoester. |
| Reaction Medium | Solvent-free or non-polar solvent (e.g., hexane) | To shift the reaction equilibrium towards product formation. |
| Agitation Speed | 150 - 250 rpm | To ensure proper mixing and reduce mass transfer limitations. |
This table is illustrative of typical conditions for enzymatic esterification of diols and may be adapted for the specific synthesis of this compound.
Regarding the chemical transformations and derivatization of this compound, there is limited specific research documented in publicly available literature. While esters as a chemical class can undergo reactions such as hydrolysis to revert to the parent alcohol and carboxylic acid, or transesterification to produce different esters, specific studies detailing these transformations for this particular compound are not extensively reported. Future research may explore the modification of the ester to create derivatives with tailored physical and chemical properties for new applications.
Biochemical and Metabolic Investigations of Octanoic Acid, 1,3 Propanediyl Ester Non Clinical
Natural Occurrence and Identification in Biological Systems
While Octanoic acid, 1,3-propanediyl ester is not widely documented as a naturally occurring compound in its own right, its constituent parts—octanoic acid and 1,3-propanediol (B51772)—are found in various biological systems. The potential for its formation exists where these precursors and the necessary enzymatic machinery are present.
The direct characterization of this compound in plant and microbial lipids is not extensively reported in scientific literature. Plant lipids are typically dominated by triacylglycerols, which are esters of glycerol (B35011) and fatty acids. nih.gov However, the building blocks of the target compound are present in nature. Octanoic acid (also known as caprylic acid) is a medium-chain fatty acid found naturally in the oils of plants like coconut and palm. mdpi.comnih.gov
Microbial lipid profiles also vary, but certain microbes are known to possess unique lipids. For example, some species of the order Rubrobacterales have been found to contain a high abundance of 1-O-alkyl glycerol ether lipids in their membranes. nih.gov While distinct from the diester , this highlights the diversity of lipid structures in the microbial world.
Analogue studies provide further insight. A structurally similar compound, 2-(decanoyloxy)propane-1,3-diyl dioctanoate, has been identified as a main constituent of medium-chain triglyceride (MCT) oil, which is derived from coconut oil. nih.gov This confirms that propanediyl ester structures can be found in plant-derived products.
The direct identification of this compound as a direct product of microbial fermentation is not well-documented. However, its precursors are well-known metabolites in various fermentation processes.
Octanoic acid is a recognized sub-product of ethanolic fermentation by yeasts such as Saccharomyces cerevisiae and Kluyveromyces marxianus. nih.govresearchgate.net Its accumulation in the fermentation medium can have an inhibitory effect on yeast growth. nih.govresearchgate.net Similarly, other bacteria like Megasphaera elsdenii are studied for their ability to produce octanoic (caprylic) acid from biomass sources through anaerobic fermentation. mdpi.com
The other precursor, 1,3-propanediol, is a significant product of glycerol fermentation by various bacteria. Strains of Clostridium, Enterobacter, and Klebsiella are known for their ability to convert glycerol into 1,3-propanediol. nih.gov Given that microorganisms produce both the acid and the diol, and possess ester-synthesizing enzymes, the formation of the corresponding diester is biochemically plausible within a fermentation matrix, even if it has not been specifically profiled.
| Precursor Molecule | Producing Microorganism (Example) | Fermentation Context |
| Octanoic Acid | Saccharomyces cerevisiae | Ethanolic Fermentation |
| Octanoic Acid | Kluyveromyces marxianus | Ethanolic Fermentation |
| Octanoic Acid | Megasphaera elsdenii | Carboxylate Platform / VFA Production |
| 1,3-Propanediol | Klebsiella pneumoniae | Glycerol Fermentation |
This table presents examples of microorganisms known to produce the precursor molecules of this compound.
Chemical communication is a fundamental mode of information exchange in the animal kingdom, often mediated by specific chemical signals known as pheromones. researchgate.netamericanscientist.org These signals can be comprised of a single compound or a complex "signature mixture" that conveys information about identity, territory, sex, and danger. researchgate.netfrontiersin.org
While this compound has not been specifically identified as a pheromone, other ester compounds play crucial roles in this context, serving as valuable analogues. For instance, the aggregation pheromone of the fruit fly Drosophila hydei consists of a blend of three esters (methyl, ethyl, and isopropyl esters of tiglic acid) and two ketones. nih.gov These esters are produced by mature males to attract both males and females. nih.gov In another example, skin secretions from tigers have been found to contain saturated, unbranched fatty acid methyl esters, which may contribute to their scent marks for territorial communication. nih.gov
The specific chemical structure of a signal is critical to its function. Animals use specialized olfactory systems to detect these molecules, which can trigger stereotyped behaviors or physiological changes. americanscientist.org The volatility, stability, and chemical nature of esters make them well-suited for use as airborne or deposited signals. The role of diesters in this context is less explored than monoesters, but their lower volatility could make them suitable for longer-lasting territorial marks.
| Analogue Compound Class | Example Function | Animal Group (Example) |
| Short-chain Carboxylic Esters | Aggregation Pheromone | Insects (Drosophila) |
| Fatty Acid Methyl Esters | Scent Marking / Territoriality | Mammals (Tigers) |
| Ketones (co-occurring with esters) | Pheromone Synergy | Insects (Drosophila) |
This table provides examples of compound classes analogous to diesters that are involved in animal chemical communication.
Enzymatic Hydrolysis and Biosynthesis Pathways
The primary mechanism for the degradation of this compound in biological systems is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, which include carboxylesterases and lipases. nih.govwikipedia.org The fundamental reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the cleavage of the ester bond. nih.gov
For a diester like this compound, this degradation would occur in a stepwise manner:
First Hydrolysis: An esterase cleaves one of the ester bonds, releasing one molecule of octanoic acid and forming the intermediate monoester, 1-hydroxy-3-propanoyl octanoate (B1194180) (or 3-hydroxy-1-propanoyl octanoate).
Second Hydrolysis: A second enzymatic action cleaves the remaining ester bond in the monoester intermediate, releasing a second molecule of octanoic acid and the final product, 1,3-propanediol.
The products of this hydrolysis, a carboxylic acid and an alcohol (diol), are generally more water-soluble than the parent ester, which facilitates their further metabolism or excretion from the body. nih.gov This hydrolytic activity is a crucial part of Phase I metabolism for many xenobiotic and endogenous compounds. wikipedia.org
Mammalian carboxylesterases (CES) are key enzymes in the metabolism of a vast array of compounds containing ester bonds. oup.com In humans, two major forms, hCE1 and hCE2, are responsible for the bulk of this metabolic activity. nih.govnih.gov These enzymes are broadly distributed but show significant tissue-specific expression: hCE1 is the predominant form in the liver, while hCE2 is highly expressed in the small intestine. nih.govnih.gov
Although they share structural similarities, hCE1 and hCE2 exhibit distinct substrate specificities. oup.com
hCE1 generally hydrolyzes substrates that have a small alcohol group and a large acyl group.
hCE2 tends to hydrolyze substrates with a larger alcohol group and a small acyl group. oup.com
Given this substrate preference, this compound, which has a small diol (1,3-propanediol) and a medium-chain acyl group (octanoyl), would likely be a substrate for these enzymes. The metabolism of this diester would be subject to the location of absorption and distribution. If absorbed in the gut, it would first encounter the high concentrations of hCE2. If it reaches systemic circulation and the liver, it would be subject to hydrolysis by the abundant hCE1. These enzymes play a critical physiological role not only in the detoxification of foreign compounds but also in endogenous lipid metabolism, including the hydrolysis of triacylglycerols and cholesteryl esters. oup.comnih.govresearchgate.net
| Enzyme | Primary Location (Human) | General Substrate Preference | Potential Role in Diester Metabolism |
| hCE1 | Liver | Small alcohol group, large acyl group | Hydrolysis of the diester in systemic circulation and liver. |
| hCE2 | Small Intestine | Large alcohol group, small acyl group | First-pass hydrolysis of the diester upon intestinal absorption. |
This table summarizes the characteristics and potential roles of major human carboxylesterases in the metabolism of diesters like this compound.
Biosynthetic Routes Involving Octanoic Acid and Propanediol Derivatives
The biosynthesis of this compound is a multi-step process that involves the separate synthesis of its two precursor molecules, octanoic acid and 1,3-propanediol, followed by an esterification reaction. While a direct, single-organism biosynthetic pathway for the final ester has not been extensively documented, the individual biosynthetic routes for its components are well-established in various microorganisms.
Biosynthesis of Octanoic Acid:
Octanoic acid, a medium-chain fatty acid, is a natural product of fatty acid synthesis (FAS) in many organisms. In microorganisms, the synthesis typically begins with the precursor molecule acetyl-CoA. Through a series of enzymatic reactions involving the fatty acid synthase complex, the carbon chain is elongated by the addition of two-carbon units from malonyl-CoA. The chain termination process, which determines the final length of the fatty acid, can be influenced by specific thioesterases. Engineering of these thioesterases in organisms like Saccharomyces cerevisiae has been a key strategy to enhance the production of octanoic acid.
Biosynthesis of 1,3-Propanediol:
The microbial production of 1,3-propanediol (1,3-PDO) is a well-studied fermentation process, primarily from glycerol. frontiersin.orgnih.govnih.gov This conversion is notably carried out by various bacteria, including species of Clostridium, Enterobacter, and Klebsiella. nih.gov The pathway involves two key enzymatic steps:
Glycerol dehydratase: This enzyme, which can be coenzyme B12-dependent or independent, converts glycerol to 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgnih.govresearchgate.net
1,3-propanediol oxidoreductase: This NADH- or NADPH-dependent enzyme then reduces 3-HPA to 1,3-propanediol. frontiersin.orgnih.gov
Metabolic engineering efforts have focused on improving the yield of 1,3-PDO by optimizing these pathways in both native producers and engineered hosts like Escherichia coli. frontiersin.orgnih.gov
Enzymatic Esterification:
The final step in forming this compound is the esterification of 1,3-propanediol with two molecules of octanoic acid. This reaction is efficiently catalyzed by lipases, a class of enzymes that can function in non-aqueous environments. Lipase-catalyzed esterification is a widely used method for producing various esters due to its high specificity and mild reaction conditions. researchgate.net Lipases from various sources, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in catalyzing the esterification of polyols like 1,3-propanediol with fatty acids. researchgate.net The reaction can proceed in a solvent-free system or in the presence of an organic solvent.
Interactions with Microorganisms and Functional Implications
Mechanisms of Antimicrobial Activity of Related Esters against Microbes
Esters of medium-chain fatty acids (MCFAs), such as octanoic acid, are known to possess significant antimicrobial properties. While specific studies on this compound are limited, the mechanisms of action can be inferred from research on related compounds, including other octanoate esters and medium-chain triglycerides.
The primary target of these antimicrobial lipids is the bacterial cell membrane. researchgate.netmdpi.com The proposed mechanisms of action include:
Membrane Disruption: The amphipathic nature of these esters allows them to insert into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity, leading to increased permeability. mdpi.com This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.
Inhibition of Cellular Processes: Beyond direct membrane damage, these esters can interfere with various cellular processes. They can inhibit the activity of membrane-bound enzymes, such as those involved in the electron transport chain, thereby disrupting energy production. researchgate.net
Interference with Nutrient Uptake: By altering the structure and function of the cell membrane, these compounds can impair the transport of essential nutrients into the cell.
Inhibition of Biofilm Formation: Some studies have shown that medium-chain fatty acids and their derivatives can inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix.
The effectiveness of these esters as antimicrobial agents can be influenced by several factors, including the chain length of the fatty acid, the type of alcohol moiety, and the specific microorganism being targeted. Gram-positive bacteria are often more susceptible to the action of these compounds than Gram-negative bacteria, which possess a protective outer membrane.
Impact on Microbial Growth and Membrane Integrity
The antimicrobial mechanisms of esters related to this compound translate into a significant impact on microbial growth and membrane integrity.
Impact on Microbial Growth:
Numerous studies have demonstrated the inhibitory effect of medium-chain fatty acids and their esters on the growth of a wide range of pathogenic bacteria. zjnyxb.cnnih.gov This inhibition is typically dose-dependent, with higher concentrations of the ester leading to greater growth inhibition. The bacteriostatic (growth-inhibiting) or bactericidal (killing) effect depends on the concentration of the compound and the susceptibility of the microorganism. For instance, research on octanoic acid has shown its effectiveness against various oral microorganisms. nih.gov
Impact on Membrane Integrity:
As previously mentioned, the primary mode of action of these esters involves the disruption of the cell membrane. This loss of membrane integrity can be visualized using techniques such as scanning electron microscopy (SEM), which has shown physical damage to the cell envelope of bacteria treated with 1,3-propanediol. nih.gov The increased permeability of the membrane can be quantified by measuring the leakage of intracellular components, such as potassium ions and UV-absorbing materials. Studies on fatty acids have confirmed their ability to cause membrane disruption and inhibit the growth of susceptible bacterial strains. nih.gov
The table below summarizes the observed effects of related compounds on microbial growth and membrane integrity.
| Compound/Class | Microorganism(s) | Observed Effects |
| Octanoic Acid | Escherichia coli, Salmonella Enteritidis | Inhibited bacterial growth in a concentration-dependent manner. nih.gov |
| Octanoic Acid | Oral bacteria | Exhibited significant anti-Candida activity and broadly inhibitory for various oral bacteria. nih.gov |
| 1,3-Propanediol | Escherichia coli, Pseudomonas aeruginosa | More effective as an antimicrobial agent compared to propylene glycol; caused marked damage to the cell membrane. nih.gov |
| Medium-Chain Fatty Acid Esters | Various pathogenic bacteria | Demonstrated bacteriostatic and bactericidal effects. zjnyxb.cn |
| Fatty Acids | Staphylococcus aureus | Showed membrane disruptive behavior and inhibited the growth of susceptible strains. nih.gov |
Table 1: Effects of Related Compounds on Microbial Growth and Membrane Integrity
Applications in Materials Science and Industrial Chemistry: Research Perspectives
Functionality as Plasticizers in Polymer Science
Plasticizers are additives incorporated into polymers to enhance their flexibility, workability, and distensibility. researchgate.net They function by inserting themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg). researchgate.netwikipedia.org Diesters are a well-established class of plasticizers, and Octanoic acid, 1,3-propanediyl ester fits this chemical profile, suggesting its potential utility in modifying polymer properties. wikipedia.org
The primary role of a plasticizer is to transform a rigid and often brittle polymer into a more flexible and pliable material. researchgate.net The addition of a plasticizer like a diester increases the free volume between polymer chains, allowing them to move more freely, which manifests as increased flexibility and a lower elastic modulus. wikipedia.orgchemceed.com For instance, in polyvinyl chloride (PVC), the addition of plasticizers is crucial for converting the rigid polymer into the soft, rubbery materials used in countless consumer products. nih.gov
Research on various ester plasticizers demonstrates a direct correlation between plasticizer content and the mechanical properties of the resulting polymer blend. Studies on bioplasticizers have shown that their incorporation can lead to significant changes in tensile strength and elongation at break. For example, processing PVC with a novel bioplasticizer at optimal conditions resulted in a material with a tensile strength of approximately 23 MPa and an elongation at break of 200%. nih.gov While specific data for this compound is not extensively documented in comparative studies, its performance is expected to align with that of other diester plasticizers. Its effectiveness would depend on its compatibility with the host polymer and its molecular structure.
Table 1: Illustrative Impact of Plasticizers on Polymer Mechanical Properties This table provides a generalized representation of how plasticizers affect key mechanical properties of a polymer like PVC, based on findings from various studies.
| Property | Unplasticized PVC (uPVC) | Plasticized PVC (Flexible PVC) |
| Tensile Strength | High | Lowered |
| Elongation at Break | Low (<50%) | High (>200%) |
| Flexibility | Rigid | Flexible |
| Glass Transition (Tg) | High (approx. 82°C) | Significantly Lowered |
Source: Data synthesized from general polymer science principles and findings reported in studies on PVC plasticization. nih.govwikipedia.org
The compatibility and performance of a plasticizer are governed by the interactions between the plasticizer molecules and the polymer chains. wikipedia.org According to the lubricity theory of plasticization, a plasticizer acts as a lubricant between polymer molecules. researchgate.net The effectiveness of this interaction depends on the chemical structures of both the polymer and the plasticizer.
For a diester like this compound in a polar polymer such as PVC, the polar carbonyl groups of the ester are expected to form dipole-dipole interactions with the polar carbon-chlorine bonds in the PVC chains. At the same time, the nonpolar hydrocarbon tails of the octanoate (B1194180) groups provide the spacing and lubricating effect. A balance between these interactions is crucial; strong "plasticizer-PVC" interactions are needed for good compatibility and permanence, while "plasticizer-plasticizer" interactions can become more significant at higher concentrations, potentially affecting performance. wikipedia.org The goal is to select a plasticizer that ensures low migration from the polymer matrix, contributing to the durability of the final product. wikipedia.org
Role as Lubricant Components in Advanced Formulations
Lubricants are critical for reducing friction and wear between moving surfaces, enhancing operational efficiency and longevity of machinery. chemceed.com Lubricant formulations consist of a base oil and various additives. specialchem.com Ester-based compounds are increasingly investigated and used as both base oils and additives, particularly in the development of high-performance and environmentally friendly lubricants. chemspider.com
The tribological performance of a lubricant relates to its properties of friction, wear, and lubrication. Synthetic esters are known for their excellent lubricity, good viscosity index (meaning their viscosity changes less with temperature), and high shear stability. chemspider.com These properties make them suitable for demanding applications, including as hydraulic fluids, gear oils, and engine oils. chemspider.com
Diesters, such as this compound, possess a molecular structure that can form a durable lubricating film on metal surfaces. The polar ester groups adhere to the metal, while the nonpolar alkyl chains provide a low-friction interface. Research into novel anti-wear additives is a significant area of interest, aiming to reduce the reliance on traditional sulfur- and phosphorus-containing additives like zinc dialkyl dithiophosphate (B1263838) (ZnDTP). chemnet.com While direct tribological studies on this compound are not widely published, related compounds are being explored for their ability to provide wear protection in engines and gear units. chemnet.comspecialchem.com The evaluation of such esters involves standardized tests to measure their coefficient of friction and ability to reduce wear on metal surfaces under various loads and temperatures.
There is a strong and growing demand for sustainable and biodegradable lubricants to mitigate the environmental impact of traditional petroleum-based products. chemceed.com Bio-lubricants, derived from renewable resources like vegetable oils and animal fats, are a key alternative. chemceed.com this compound is well-positioned within this trend. One of its precursors, 1,3-propanediol (B51772), can be produced via microbial fermentation of renewable resources like corn-derived glucose, making it a bio-based building block. researchgate.net Octanoic acid (caprylic acid) is a fatty acid that can be sourced from vegetable oils like coconut or palm kernel oil.
The use of such bio-derived components aligns with the principles of green chemistry. specialchem.com Ester-based bio-lubricants are noted for being readily biodegradable and having lower toxicity compared to their mineral oil counterparts. chemspider.com The development of lubricants from precursors like bio-based 1,3-propanediol is a key research focus for creating sustainable oils for both automotive and industrial applications. researchgate.netturkchem.net
Table 2: General Comparison of Lubricant Base Oil Properties
| Property | Mineral Oils | Vegetable Oils (Triglycerides) | Synthetic Esters (Diesters) |
| Source | Petroleum (Non-renewable) | Renewable (Plants) | Synthetic (Petroleum or Bio-based) |
| Biodegradability | Low | High | Moderate to High |
| Lubricity | Good | Excellent | Excellent |
| Oxidative Stability | Moderate | Low (Additives required) | High |
| Low-Temp. Performance | Poor to Good | Poor (High pour point) | Excellent |
Source: Information synthesized from reviews on biodegradable and sustainable lubricants. chemspider.com
Integration into Coating and Adhesive Technologies
Plasticizers are also crucial additives in many coating and adhesive formulations. specialchem.com They are used to increase flexibility, improve adhesion, and ensure proper film formation, particularly in systems based on physically drying binders. chemceed.com The addition of a plasticizer can prevent a rigid adhesive or coating from cracking or delaminating, especially under stress or in low-temperature environments. chemceed.com
As a diester, this compound has the potential to function as a plasticizer in these systems. In coatings, such as nitrocellulose lacquers, plasticizers improve film appearance, gloss, and mechanical properties like adhesive strength and flexibility. In adhesives and sealants, plasticizers are used to modify the final bond, improve low-temperature properties, and enhance peel and impact resistance. specialchem.com The selection of a plasticizer depends on its compatibility with the base polymer of the adhesive or coating, such as polyvinyl acetate (B1210297) (PVA) or acrylics. chemceed.com The use of 1,3-propanediol as a monomer for producing bio-based polyester (B1180765) resins for coating applications further supports the potential integration of its derivatives, like the dioctanoate ester, into these technologies. researchgate.net The persistence of the plasticizer is key, as its loss due to weathering can cause the coating or sealant to become brittle and fail over time. chemceed.com
Research into Adhesion Promotion and Film-Forming Characteristics
While direct research on the adhesion and film-forming properties of this compound is not extensively documented, studies on related polyesters derived from 1,3-propanediol offer valuable insights. Polyesters synthesized using 1,3-propanediol have been shown to form effective films. For instance, composite films of poly(1,3-propanediol palmitate) and L-polylactic acid (PLLA) demonstrate that the addition of the propanediol-based polyester can significantly improve the toughness and crystallinity of PLLA films. mdpi.com The formation of a protective or occlusive film on surfaces is a known characteristic of 1,3-propanediol itself, which aids in preventing moisture loss. atamanchemicals.com This suggests that esters derived from it, like this compound, may also possess film-forming capabilities.
In a broader sense, aliphatic polyesters based on 1,3-propanediol are recognized for their biodegradability and have been characterized for their film properties. researchgate.net The ability of such materials to form films is crucial for applications in coatings and adhesives. atamanchemicals.comresearchgate.net Further research could focus on how the octanoic acid chains in this compound influence the properties of these films, such as their hydrophobicity, flexibility, and adhesive strength to various substrates.
Rheological Studies of Diester-Containing Formulations
The rheological properties of diesters are of significant interest, particularly in the formulation of lubricants, hydraulic fluids, and transmission fluids. biointerfaceresearch.comresearchgate.net Studies on various di(2-butyloctyl) dicarboxylate esters have shown that they exhibit non-Newtonian fluid behavior and possess good lubrication properties. biointerfaceresearch.comresearchgate.net The rheological behavior of such fluids is critical for their performance under different temperatures and shear rates. anton-paar.com
For diester-containing formulations, key rheological parameters include viscosity, shear stress, and their dependence on temperature. Research on related diesters indicates that properties such as flash point, oxidative stability, and viscosity index tend to increase with molecular weight. biointerfaceresearch.com Given that this compound is a diester, it is plausible that it could be used to modulate the viscosity of formulations. The table below summarizes the lubrication properties of a series of di(2-butyloctyl) dicarboxylate esters, which can serve as a reference for potential research directions on this compound.
Table 1: Lubrication Properties of Selected Di(2-butyloctyl) Dicarboxylate Esters This table is for illustrative purposes based on related compounds and does not represent data for this compound.
| Dicarboxylic Acid | Pour Point (°C) | Flash Point (°C) | Viscosity Index |
|---|---|---|---|
| Succinic Acid | < -70 | 250 | 160 |
| Glutaric Acid | < -70 | 265 | 168 |
| Adipic Acid | < -70 | 278 | 175 |
| Pimelic Acid | < -70 | 285 | 180 |
| Suberic Acid | < -70 | 290 | 185 |
| Azelaic Acid | < -70 | 295 | 189 |
| Sebacic Acid | -65 | 300 | 193 |
Source: Adapted from Biointerface Research in Applied Chemistry biointerfaceresearch.com
Precursor Chemistry for Specialty Industrial Chemicals
The building blocks of this compound, namely 1,3-propanediol and octanoic acid, are both significant in the synthesis of various specialty chemicals. This positions the diester itself as a potential intermediate or a derivative in several industrial chemical pathways.
Intermediate in the Synthesis of Perfumery and Dye Compounds
In the fragrance industry, 1,3-propanediol is utilized as a solvent and a carrier for fragrance materials due to its colorless and odorless nature. google.comperfumersapprentice.com It has been investigated as a component in fragrance mixtures to modify the sensory properties of certain fragrance alcohols. wipo.int While 1,2-propanediol has been a common solvent, it can react with aldehydes in fragrances, altering the odor profile. google.com The use of 1,3-propanediol and its esters could offer alternatives. Although direct use of this compound as a fragrance intermediate is not widely reported, its synthesis from a key perfumery solvent suggests its potential compatibility and use in fragrance formulations, possibly as a fixative or a carrier with specific release properties.
There is currently no available research to suggest the contribution of this compound as an intermediate in the synthesis of dye compounds.
Contribution to Biofuel and Oleochemical Research
The synthesis of this compound is intrinsically linked to biofuel and oleochemical research. One of its parent compounds, 1,3-propanediol, is a well-known, bio-based chemical that can be produced through the fermentation of renewable resources like corn sugar or from glycerol (B35011), a byproduct of biodiesel production. researchgate.netresearchgate.net This makes it a sustainable building block for a variety of chemicals. mdpi.comnih.govnih.gov
The other precursor, octanoic acid, is a medium-chain fatty acid that is a key target in oleochemical research. dnu.dp.ua Oleochemicals are derived from fats and oils and are increasingly replacing petroleum-based chemicals. The microbial production of octanoic acid is an active area of research, aiming to create sustainable pathways to this and other fatty acids. Therefore, the synthesis of this compound represents a convergence of bio-based diols from the biofuel industry and fatty acids from the oleochemical sector. This positions the diester as a potentially bio-derived and biodegradable compound for various applications.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for separating "Octanoic acid, 1,3-propanediyl ester" from complex matrices and for its initial identification. These techniques are prized for their high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like "this compound." In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Research findings have demonstrated the use of GC-MS for the semi-quantification of environmental contaminants, where a first estimation is based on the area ratios of the most abundant ions in the GC-MS spectra of the sample components and internal standards. For more accurate quantification, methodology improvements involve the use of correction factors, as some contaminants may fragment more extensively in the GC-MS instrument than the internal standards, which could otherwise lead to an underestimation of their concentrations.
Below is a table outlining typical GC-MS parameters that could be employed for the analysis of "this compound," based on methods used for similar esters.
| Parameter | Typical Setting |
| Column | DB-1ht capillary column (30 m x 0.25 mm x 0.1 µm) or similar |
| Injector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature of 110°C, followed by a ramp to a higher temperature to ensure elution. |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Diester Purity and Composition
High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity and composition of non-volatile or thermally sensitive diesters like "this compound." HPLC separates components in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
In a study identifying various compounds in drinking water, a system employing an Agilent 1100 HPLC was utilized. While the study focused on a broad screening, the parameters used are indicative of those suitable for analyzing esters.
| Parameter | Typical Setting |
| Column | Agilent Poroshell 120 EC-C18 (3 x 50 mm, 2.7 µm) or similar reverse-phase column |
| Mobile Phase | A gradient of methanol (B129727) and a formate-containing aqueous solution |
| Gradient | A 45-minute gradient program to ensure separation of components with varying polarities |
| Detector | UV detector or Mass Spectrometer (LC-MS) |
| Flow Rate | Typically in the range of 0.3 - 1.0 mL/min |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of "this compound." These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's architecture.
For "this compound," the following table outlines the expected chemical shifts in ¹H NMR spectroscopy.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (terminal methyl of octanoyl chain) | ~0.9 | Triplet |
| -(CH₂)₅- (methylene groups in octanoyl chain) | ~1.2-1.3 | Multiplet |
| -CH₂-C=O (methylene adjacent to carbonyl) | ~2.3 | Triplet |
| -O-CH₂-CH₂-CH₂-O- (central methylene (B1212753) of propanediyl) | ~1.9-2.0 | Quintet |
| -O-CH₂- (terminal methylenes of propanediyl) | ~4.1 | Triplet |
The ¹³C NMR spectrum would provide complementary information, as detailed in the table below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C=O (carbonyl carbon) | ~173 |
| -O-CH₂- (terminal carbons of propanediyl) | ~64 |
| -O-CH₂-CH₂-CH₂-O- (central carbon of propanediyl) | ~28 |
| -CH₂-C=O (methylene adjacent to carbonyl) | ~34 |
| -(CH₂)₅- (methylene carbons in octanoyl chain) | ~22-32 |
| -CH₃ (terminal methyl of octanoyl chain) | ~14 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers indicates the presence of particular functional groups.
For "this compound," the key functional group is the ester linkage. The table below lists the expected characteristic absorption bands in an IR spectrum.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester carbonyl stretch) | ~1740-1735 | Strong, sharp absorption |
| C-O (Ester C-O stretch) | ~1250-1150 | Strong absorption |
| C-H (Aliphatic sp³ C-H stretch) | ~2950-2850 | Strong, multiple absorptions |
Quantitative Methods for Research Applications
In research settings, accurate quantification of "this compound" is often required. Chromatographic techniques, particularly GC and HPLC, are the methods of choice for this purpose due to their high sensitivity and reproducibility.
When coupled with a Flame Ionization Detector (FID), Gas Chromatography (GC-FID) is a robust and widely used technique for the quantification of organic compounds. The response of the FID is directly proportional to the mass of carbon entering the detector, allowing for accurate quantification when calibrated with standards of known concentration.
Similarly, HPLC with a suitable detector, such as a UV detector (if the compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD), can be used for quantification. For the highest level of sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.
In a study focused on the enzymatic synthesis of similar esters, GC was used to quantify the reaction mixture. The quantification was based on the peak areas of the reactants and products, allowing for the determination of the conversion rate and the yield of the desired ester. This approach, when properly validated with calibration standards, provides reliable quantitative data for research applications.
Environmental Fate, Degradation, and Sustainability Research
Biodegradation Pathways and Kinetics
The biodegradation of Octanoic acid, 1,3-propanediyl ester is anticipated to proceed through the hydrolysis of its ester bonds, followed by the degradation of its constituent parts: octanoic acid and 1,3-propanediol (B51772).
Similarly, 1,3-propanediol is subject to microbial degradation. Studies have identified various bacterial strains capable of metabolizing this compound. For example, anaerobic bacteria have been isolated from freshwater sediments that can use 1,3-propanediol as a sole source of carbon and energy. nih.gov The microbial production of 1,3-propanediol from glycerol (B35011) is a well-established biotechnological process, indicating that pathways for its metabolism are present in various microorganisms. chemmethod.com
Based on this evidence, it is highly probable that this compound will be readily biodegraded in both aquatic and terrestrial environments. The initial step would likely involve enzymatic hydrolysis by microbial lipases, breaking the ester linkages to release octanoic acid and 1,3-propanediol. These resulting molecules would then be further metabolized by a wide range of microorganisms.
The persistence of an organic compound in the environment is closely linked to its stability, particularly its resistance to hydrolysis. For esters, hydrolysis is often the initial and rate-limiting step in their degradation. zslubes.com The rate of hydrolysis is influenced by factors such as the chemical structure of the ester and the environmental conditions. zslubes.com
Fatty acid esters, in general, are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes. zslubes.comnih.gov Under typical environmental pH conditions (around 5 to 7), sucrose fatty acid monoesters have been shown to have excellent long-term stability at room temperature. nih.gov However, the enzymatic hydrolysis by microorganisms present in soil and water is expected to be the primary degradation pathway for this compound.
Table 1: Environmental Properties of Octanoic Acid and 1,3-Propanediol
| Property | Octanoic Acid | 1,3-Propanediol |
| Biodegradation | Readily biodegradable in soil and water. nih.govregulations.gov | Subject to microbial degradation. nih.gov |
| Bioconcentration Potential | Low, with an estimated Bioconcentration Factor (BCF) of 3. nih.gov | Not expected to bioconcentrate significantly. |
| Environmental Persistence | Not expected to be persistent due to rapid biodegradation. nih.gov | Not expected to be persistent. |
| Natural Occurrence | Found in various animal and vegetable fats and essential oils. nih.gov | Can be produced from renewable resources like corn sugar. ntnu.no |
Environmental Transport and Distribution Modeling
Predicting the movement and distribution of a chemical in the environment is crucial for assessing its potential impact. For this compound, its environmental transport will be governed by its physicochemical properties.
Models for fatty acid ethyl esters (FAEEs) are being developed to predict their physical properties, such as density, under various conditions, which can be used to estimate their environmental behavior. nih.gov Similar modeling approaches could be applied to this compound to better understand its partitioning and transport in the environment.
Life Cycle Assessment and Green Chemistry Principles in Diester Production and Use
The sustainability of a chemical is not only determined by its environmental fate but also by the environmental impact of its entire life cycle, from production to disposal.
A key component in the production of this compound is 1,3-propanediol. The production of 1,3-propanediol can be achieved through both traditional petrochemical routes and more sustainable bio-based methods. acs.org Life Cycle Assessments (LCAs) have shown that the bio-based production of 1,3-propanediol from renewable feedstocks like corn sugar offers significant environmental advantages. researchgate.netuu.nl These benefits include lower greenhouse gas emissions and reduced consumption of nonrenewable resources compared to its petrochemical counterpart. acs.org
The synthesis of esters itself is an area where green chemistry principles are being increasingly applied. sophim.com Traditional esterification methods can involve harsh conditions and the use of hazardous catalysts. jove.com Green chemistry approaches focus on the use of safer solvents, milder reaction conditions, and the development of more efficient and environmentally friendly catalysts. jove.comlabmanager.com Enzymatic esterification, for example, offers a greener alternative to chemical synthesis, often proceeding with high selectivity under mild conditions. researchgate.net The application of such green synthesis methods in the production of this compound would further enhance its sustainability.
Structure Activity Relationship Sar and Computational Studies
Correlations between Molecular Structure and Functional Attributes
The functional attributes of Octanoic acid, 1,3-propanediyl ester, are intricately linked to its molecular architecture. Key structural features, including the length of the acyl chains and the nature of the diol backbone, play a crucial role in determining its performance in various applications.
Plasticizing Efficiency:
The effectiveness of a plasticizer is largely dependent on its molecular structure, which influences its compatibility with the polymer matrix and its ability to increase the free volume between polymer chains. For diester plasticizers, several structural parameters are critical:
Alkyl Chain Length: The length of the fatty acid chains is a primary determinant of plasticizing efficiency. Shorter to medium-length chains, such as the octanoyl (C8) chains in this compound, generally exhibit good compatibility with polymers like polyvinyl chloride (PVC). Studies on various dicarboxylate esters have shown that optimal plasticizing effects are often achieved with alcohols containing 4 to 6 carbon atoms in their alkyl chains. mdpi.com Longer chains can lead to decreased compatibility and may exude from the polymer matrix over time.
Diol Structure: The structure of the diol component also impacts performance. The 1,3-propanediol (B51772) backbone in the subject compound provides a degree of flexibility. Research on succinate-based plasticizers has indicated that the length of the central diol chain has a significant impact on the material properties of the resulting polymer blend. mcgill.ca For instance, increasing the central chain length from three to five carbons in certain diesters resulted in softer materials. mcgill.ca
Branching: While this compound is a linear diester, branching in either the acyl chains or the diol can influence plasticizer performance. Branching can increase the free volume but may also affect compatibility. mdpi.com
Enzymatic Substrate Specificity:
The enzymatic synthesis and hydrolysis of diesters like this compound are highly dependent on the specificity of the enzymes employed, typically lipases. The molecular structure of the ester is a key factor in its recognition and processing by these enzymes.
Acyl Chain Length: Lipases exhibit varying degrees of specificity for fatty acids of different chain lengths. Many lipases preferentially hydrolyze esters of short- to medium-chain fatty acids. For example, pancreatic lipase (B570770) is known to act on short-chain triacylglycerols. nih.gov The C8 chains of this compound fall within the preferred range for many microbial and pancreatic lipases.
Positional Specificity: Lipases can also be highly specific regarding the position of the ester linkage on the glycerol (B35011) or diol backbone. Many lipases are 1,3-specific, meaning they preferentially hydrolyze the ester bonds at the primary hydroxyl groups (positions 1 and 3) of a glycerol backbone. researchgate.netjmbfs.org This specificity is crucial in the synthesis of structured lipids, such as 1,3-diacylglycerols. mdpi.com Given its structure, this compound would be a suitable substrate for 1,3-specific lipases in both synthesis (esterification) and degradation (hydrolysis) reactions. The efficiency of these enzymatic processes is a subject of ongoing research, with studies exploring the optimization of reaction conditions for the synthesis of specific 1,3-diacylglycerols. mdpi.com
A hypothetical representation of factors influencing the functional attributes of 1,3-propanediol diesters is presented in the table below.
| Molecular Feature | Impact on Plasticizing Efficiency | Impact on Enzymatic Substrate Specificity |
| Acyl Chain Length | Shorter to medium chains (like C8) generally offer good compatibility and efficiency. | Preferred by many lipases for both synthesis and hydrolysis. |
| Diol Backbone | The 1,3-propanediol structure provides flexibility. The length of the diol chain can influence the final properties of the plasticized material. | The 1,3-substitution pattern makes it a suitable substrate for 1,3-specific lipases. |
| Linearity vs. Branching | Linear structures, as in this compound, tend to have good compatibility. | Branching near the ester linkage can hinder enzyme access and reduce reaction rates. |
Computational Chemistry Approaches for Molecular Dynamics and Interactions
Computational chemistry, particularly molecular dynamics (MD) simulations, offers powerful tools to investigate the behavior of molecules like this compound at an atomic level. These simulations can provide insights into the dynamic interactions between the diester and polymer chains, which are fundamental to its function as a plasticizer.
MD simulations can model the movement and interactions of atoms and molecules over time, allowing researchers to visualize and quantify how a plasticizer integrates into a polymer matrix. msstate.eduresearchgate.net For instance, simulations can reveal how the flexible octanoyl chains of the diester position themselves between polymer chains, thereby increasing the intermolecular spacing and enhancing flexibility.
Studies on similar systems, such as vinyl ester resins and short polymer chains, have demonstrated the utility of MD in understanding structural formation and material properties. msstate.eduresearchgate.net In the context of plasticizers, MD simulations can be used to:
Predict the compatibility of the plasticizer with the polymer by calculating interaction energies.
Simulate the diffusion of the plasticizer within the polymer matrix, which relates to its long-term stability and resistance to leaching.
Model the effect of the plasticizer on the glass transition temperature of the polymer.
While specific MD studies on this compound are not extensively documented in publicly available literature, the principles derived from simulations of other short-chain fatty acid esters and polymer systems are applicable. researchgate.net These computational approaches are invaluable for the rational design of new plasticizers with improved performance and environmental profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Diester Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or functional activity. In the field of diester research, QSAR models can be developed to predict properties such as plasticizing efficiency and biodegradability based on molecular descriptors.
QSAR models are built by correlating a set of calculated molecular descriptors (which quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties) with experimentally determined activities. For plasticizers, these activities could include the change in glass transition temperature or tensile strength of a polymer blend.
The development of QSAR models for plasticizers is an active area of research, with studies focusing on predicting the performance and eco-friendliness of various compounds, including phthalate esters and their alternatives. mdpi.com These models can help in:
Screening large libraries of virtual compounds to identify potential new plasticizers with desirable properties.
Optimizing the structure of existing plasticizers to enhance their performance or reduce their environmental impact.
Understanding the key molecular features that govern plasticizer activity.
Future Research Directions and Emerging Areas
Exploration of Novel Biocatalytic Systems for Diester Production
The conventional chemical synthesis of esters often involves high temperatures, pressures, and the use of aggressive catalysts, leading to significant energy consumption and the formation of undesirable byproducts. nih.gov In contrast, biocatalysis, utilizing enzymes or whole-cell systems, offers a greener and more specific alternative for ester production. nih.gov The exploration of novel biocatalytic systems for the synthesis of octanoic acid, 1,3-propanediyl ester represents a pivotal area of future research.
Lipases (EC 3.1.1.3) are a class of enzymes that have demonstrated considerable efficacy in catalyzing esterification reactions. nih.govinl.gov Research into the use of immobilized lipases for the production of various diesters has shown promising results, offering advantages such as enzyme reusability, process stability, and simplified product purification. nih.govgoogle.com Future investigations could focus on screening and identifying robust lipases from microbial sources, such as fungi and bacteria, that exhibit high selectivity and activity for the esterification of 1,3-propanediol (B51772) with octanoic acid. nih.gov The immobilization of these selected lipases on various support materials could further enhance their stability and industrial applicability. nih.gov
A key research direction will be the optimization of reaction conditions for the enzymatic synthesis of this compound. This includes studying the effects of temperature, substrate molar ratio, and reaction medium on the conversion efficiency and product yield. mpob.gov.my The use of solvent-free systems or green solvents can further enhance the environmental credentials of the biocatalytic process. mpob.gov.my
Furthermore, the development of whole-cell biocatalytic systems presents an exciting frontier. nih.gov Genetically engineered microorganisms could be designed to overproduce specific lipases or to co-express the entire metabolic pathway for the synthesis of the diester from simple carbon sources. This approach could streamline the production process and reduce costs associated with enzyme purification. nih.gov The biosynthesis of the precursor, 1,3-propanediol, from renewable feedstocks through microbial fermentation is already well-established, providing a sustainable foundation for the complete biotechnological production of this compound. chemicalforums.com
Table 1: Comparison of Potential Biocatalytic Systems for this compound Synthesis
| Biocatalytic System | Advantages | Research Focus |
| Immobilized Lipases | High specificity, mild reaction conditions, enzyme reusability, high product purity. nih.govgoogle.com | Screening for highly active and selective lipases, optimization of immobilization techniques, and reaction parameter tuning. nih.govgoogle.commpob.gov.my |
| Whole-Cell Biocatalysts | Potential for direct synthesis from renewable feedstocks, no need for enzyme purification, integrated multi-step synthesis. nih.gov | Metabolic engineering of microorganisms for overexpression of necessary enzymes, optimization of fermentation conditions. nih.gov |
Development of Advanced Materials Incorporating this compound
The unique physicochemical properties of this compound, such as its biodegradability and potential for tailored functionality, make it a compelling candidate for the development of advanced materials. Future research in this area is poised to unlock a range of innovative applications.
One of the most promising avenues is the incorporation of this diester into biodegradable polymers . mdpi.com The building block, 1,3-propanediol, is already utilized in the synthesis of biodegradable polyesters. thegoodscentscompany.com this compound could serve as a monomer or a comonomer in polymerization reactions, leading to the creation of novel polyesters with tunable properties. These materials could find applications in packaging, agriculture, and biomedical devices, offering a sustainable alternative to conventional plastics. mdpi.com
The diester's properties also suggest its potential as a bio-based plasticizer . nih.gov Plasticizers are added to polymers like polyvinyl chloride (PVC) to enhance their flexibility and durability. The development of biodegradable plasticizers from renewable resources is a significant area of research aimed at reducing the environmental impact of plastic products. arpnjournals.org Investigating the compatibility and plasticizing efficiency of this compound with various polymers could lead to the formulation of more environmentally friendly plastics. nih.govarpnjournals.org
Furthermore, the long-chain ester structure of this compound makes it a candidate for use in phase change materials (PCMs) . nih.gov PCMs are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage applications in buildings, electronics, and textiles. nih.gov Research could focus on determining the melting and freezing points, latent heat of fusion, and thermal conductivity of the diester to evaluate its suitability as a PCM. nih.govnih.gov
The development of functionalized polymers represents another exciting research direction. By chemically modifying the ester, it may be possible to introduce specific functional groups that impart desired properties for applications in areas such as drug delivery and tissue engineering. nih.gov
Table 2: Potential Applications of this compound in Advanced Materials
| Application Area | Potential Role of the Diester | Research Focus |
| Biodegradable Polymers | Monomer or comonomer in polyester (B1180765) synthesis. mdpi.comthegoodscentscompany.com | Polymerization studies, characterization of polymer properties (mechanical, thermal, biodegradability). mdpi.comthegoodscentscompany.com |
| Bio-based Plasticizers | Additive to enhance polymer flexibility and durability. nih.govarpnjournals.org | Compatibility studies with various polymers, evaluation of plasticizing efficiency and migration. nih.govarpnjournals.org |
| Phase Change Materials | Thermal energy storage medium. nih.govnih.gov | Determination of thermophysical properties (melting/freezing points, latent heat), development of composite PCMs. nih.govnih.gov |
| Functionalized Polymers | Backbone for introducing specific functionalities. nih.gov | Chemical modification strategies, characterization of functionalized polymers for targeted applications. nih.gov |
In-depth Elucidation of Diester Biological Roles in Diverse Organisms
While this compound is utilized in cosmetic formulations, its natural occurrence and specific biological roles in diverse organisms remain largely unexplored. nih.gov In fact, some databases suggest that it is not found in nature. nih.gov This lack of information presents a significant opportunity for fundamental research to elucidate its potential interactions with biological systems.
Future research should aim to definitively determine if this diester is produced naturally in any microorganisms, plants, or animals. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial in screening for its presence in natural extracts.
In the absence of natural occurrence, research can focus on the metabolic fate of exogenously introduced this compound in various organisms. It is hypothesized that upon ingestion or absorption, the diester would be hydrolyzed by esterase enzymes into its constituent components: octanoic acid and 1,3-propanediol.
Octanoic acid , also known as caprylic acid, is a medium-chain fatty acid that is naturally found in mammalian milk and some plant oils. nih.gov Its metabolism is well-documented, and it is known to be a source of energy. nih.gov1,3-Propanediol can be metabolized by various microorganisms and has been studied in the context of its physiological effects. inl.govacs.org
Therefore, a key research direction is to investigate the enzymatic hydrolysis of this compound in vitro and in vivo. This would involve identifying the specific esterases responsible for its breakdown and determining the kinetics of this process. Subsequent studies could then trace the metabolic pathways of the resulting octanoic acid and 1,3-propanediol within the organism.
Table 3: Research Directions for Understanding the Biological Roles of this compound
| Research Area | Key Questions to Address | Methodological Approaches |
| Natural Occurrence | Is the diester produced by any living organism? | Advanced analytical screening of natural products. |
| Metabolism | How is the diester broken down in biological systems? What are the metabolic products? | In vitro and in vivo enzymatic assays, metabolic tracing studies. nih.govinl.govacs.org |
| Biological Activity | What are the physiological effects of the diester and its metabolites? | Cell culture studies, animal models, microbiome analysis. |
Potential for Environmental Bioremediation Applications
The increasing concern over environmental pollution has spurred the search for green and effective bioremediation strategies. The inherent biodegradability of fatty acid esters makes them attractive candidates for various environmental applications. mpob.gov.my Future research into the potential of this compound in bioremediation could unveil novel solutions for pollution control.
A primary area of investigation is its potential use in the bioremediation of oil spills . google.com Surfactants and dispersants are often used to break down large oil slicks into smaller droplets, making them more accessible to microbial degradation. acs.org Given its amphiphilic nature, stemming from its ester groups and hydrocarbon chains, this compound could potentially act as a biodegradable dispersant. acs.org Research should focus on evaluating its effectiveness in emulsifying crude oil and other hydrophobic pollutants, as well as its biodegradability in marine and freshwater environments. google.com
The development of "green solvents" is another critical aspect of pollution prevention. pageplace.de Many conventional solvents are toxic and environmentally persistent. researchgate.net Esters are increasingly being considered as greener alternatives due to their low toxicity and biodegradability. Investigating the solvent properties of this compound could reveal its potential to replace hazardous solvents in various industrial processes, thereby reducing the environmental footprint of chemical manufacturing. pageplace.de
Furthermore, understanding the microbial degradation of this diester is fundamental to its application in bioremediation. nih.govnih.gov Studies should aim to isolate and characterize microbial consortia or individual strains capable of utilizing this compound as a carbon source. nih.govnih.gov This knowledge could be applied in bioaugmentation strategies, where specific microorganisms are introduced to contaminated sites to accelerate the breakdown of pollutants.
Table 4: Potential Environmental Bioremediation Applications of this compound
| Application | Potential Mechanism of Action | Research Focus |
| Oil Spill Cleanup | Acts as a biodegradable surfactant/dispersant to emulsify oil. google.comacs.org | Evaluation of emulsification efficiency, biodegradability in aquatic environments, and ecotoxicity. google.comacs.org |
| Green Solvent | Replacement for toxic and persistent conventional solvents. pageplace.de | Characterization of solvent properties, testing in various chemical reactions, and life cycle assessment. pageplace.de |
| Bioaugmentation | Serves as a carbon source for pollutant-degrading microorganisms. nih.govnih.gov | Isolation and characterization of degrading microbes, optimization of degradation conditions. nih.govnih.gov |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound can only be realized through a concerted, interdisciplinary research effort that bridges the fields of chemistry, biology, and materials science. The complex and interconnected nature of the research directions outlined above necessitates a collaborative approach.
For instance, the development of biocatalytic systems for the production of the diester (a chemistry and biology challenge) will directly feed into its application in advanced materials (a materials science and chemistry challenge). The biodegradability of these materials, a key selling point, can only be fully understood through detailed biological studies.
Similarly, the exploration of the diester's biological roles will inform its potential applications in biomedicine and its environmental impact. The design of biocompatible and biodegradable materials for drug delivery or tissue engineering will require a deep understanding of how the material interacts with living systems.
Future research should therefore foster collaborations between synthetic chemists, enzymologists, metabolic engineers, polymer scientists, and environmental scientists. This integrated approach will be essential to:
Develop a holistic understanding of the lifecycle of this compound, from its synthesis to its ultimate fate in biological and environmental systems.
Accelerate the translation of fundamental research findings into practical applications, whether in the form of new consumer products, advanced materials, or environmental technologies.
Ensure the sustainable and responsible development of this promising chemical, considering its potential benefits and any unforeseen risks.
Q & A
Basic: What are the recommended synthesis methods for octanoic acid, 1,3-propanediyl ester?
Answer:
The synthesis typically involves esterification between 1,3-propanediol and octanoic acid under acidic catalysis. A reflux setup with a Dean-Stark trap can facilitate water removal to drive the reaction to completion. Post-synthesis, purification via fractional distillation or silica gel chromatography is recommended to isolate the diester from unreacted starting materials or monoester byproducts. For analogous esterification protocols, refer to glyceryl trioctanoate synthesis, which employs similar acid-catalyzed esterification steps .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
Key analytical techniques include:
- 1H/13C NMR : Identify ester carbonyl signals (~170 ppm in 13C NMR) and the 1,3-propanediyl backbone (δ ~4.1–4.3 ppm for –CH2O– in 1H NMR) .
- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
- GC-MS : Quantify purity and detect volatile impurities using non-polar columns (e.g., DB-5) .
- HPLC : Utilize reverse-phase columns (C18) with UV detection for non-volatile byproducts .
Advanced: How should experimental conditions be optimized to minimize byproduct formation during synthesis?
Answer:
Optimize variables using a Design of Experiments (DoE) approach:
- Molar ratio : A 2:1 excess of octanoic acid to 1,3-propanediol improves diester yield.
- Catalyst : Sulfuric acid (0.5–1.0 wt%) or immobilized lipases (e.g., Novozym 435) reduce side reactions.
- Temperature : Maintain 110–120°C for efficient water removal without degrading the diol.
- Reaction time : Monitor via TLC or in-line FT-IR until acid conversion plateaus (~6–8 hours).
Controlled inert atmospheres (N2/Ar) prevent oxidation .
Advanced: How can researchers resolve contradictions in reported solubility or stability data?
Answer:
Conflicting data (e.g., solubility in polar solvents) may arise from impurities or storage conditions. Validate findings by:
Standardizing solvents : Use anhydrous ethanol or acetone (as referenced in safety data sheets ).
Replicating experiments : Compare results under identical temperature/pH conditions.
Accelerated stability studies : Expose the compound to UV light, humidity, or oxidizing agents to assess degradation pathways .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) and light to prevent decomposition .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via certified waste handlers .
Advanced: What methodologies are suitable for quantifying trace degradation products in long-term stability studies?
Answer:
- LC-MS/MS : Detect low-abundance oxidized or hydrolyzed products (e.g., free octanoic acid) with high sensitivity.
- Headspace GC-MS : Monitor volatile degradation byproducts under elevated temperatures.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life based on accelerated aging data .
Basic: How can researchers confirm the absence of monoester contaminants in the final product?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica plates with a hexane:ethyl acetate (8:2) mobile phase; monoesters exhibit higher Rf values than diesters.
- Ion Chromatography : Detect residual acid catalysts (e.g., H2SO4) that may indicate incomplete purification .
Advanced: What strategies mitigate challenges in scaling up synthesis from lab to pilot plant?
Answer:
- Heat transfer : Use jacketed reactors to maintain uniform temperature during exothermic esterification.
- Catalyst recovery : Employ immobilized enzymes or heterogeneous catalysts (e.g., Amberlyst-15) for reuse.
- Process analytical technology (PAT) : Implement in-line NIR or Raman spectroscopy for real-time monitoring .
Basic: What are the key spectral reference data for identifying this compound?
Answer:
- Mass spectrometry : Look for molecular ion peaks at m/z 314 (C19H36O4) and fragmentation patterns matching ester cleavage .
- NMR : Compare with databases for 1,3-propanediyl proton environments (δ 1.6–1.8 ppm for –CH2–) and octanoyl methyl groups (δ 0.88 ppm) .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or solvent interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
